molecular formula C21H15BrN4 B11695538 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole

2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole

Katalognummer: B11695538
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: PHYYTKXJEPZSPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole typically involves an azo coupling reaction. This reaction is carried out by reacting 4-bromophenyldiazonium tetrafluoroborate with 4,5-diphenylimidazole. The reaction is usually performed in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the imidazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of the diazonium salt in a controlled environment, followed by its coupling with the imidazole derivative. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Wirkmechanismus

The mechanism of action of 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is unique due to its specific combination of a bromophenyl group and two phenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C21H15BrN4

Molekulargewicht

403.3 g/mol

IUPAC-Name

(4-bromophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene

InChI

InChI=1S/C21H15BrN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)

InChI-Schlüssel

PHYYTKXJEPZSPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.